2-(Ethylthio)benzoic acid
Overview
Description
2-(Ethylthio)benzoic acid is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of an ethylthio group attached to the benzene ring at the second position and a carboxylic acid group
Mechanism of Action
Mode of Action
The mode of action of 2-(Ethylthio)benzoic acid is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions with its targets. The presence of the ethylthio group could alter these interactions and result in different effects .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . .
Pharmacokinetics
The bioavailability of this compound could be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
The molecular and cellular effects of this compound are not well-documented. As a derivative of benzoic acid, it may share some of the same effects, such as antimicrobial activity. The presence of the ethylthio group could alter these effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 2-(Ethylthio)benzoic acid, are typically involved in various biochemical reactions . They are often part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Cellular Effects
A related compound, 2-(Ethylthio)benzohydrazones, has been shown to have antioxidant properties and gastroprotective effects on ethanol-induced acute gastric mucosal lesions in rats .
Metabolic Pathways
This compound, as a derivative of benzoic acid, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylthio)benzoic acid can be synthesized through several methods. One common approach involves the reaction of iodoethane with thiosalicylic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Ethylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzoic acid: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
4-(Ethylthio)benzoic acid: Similar structure but with the ethylthio group at the fourth position, leading to different reactivity and applications.
Uniqueness: 2-(Ethylthio)benzoic acid’s unique structure, with the ethylthio group at the second position, provides distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-ethylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKZKZNXSHACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330004 | |
Record name | 2-(ethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-79-1 | |
Record name | 2-(ethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.